molecular formula C12H12ClF3N2O3 B7518945 1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol

1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol

Cat. No. B7518945
M. Wt: 324.68 g/mol
InChI Key: ASYCNDFGPGKDQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol, also known as CTOP, is a synthetic compound that belongs to the class of opioids. It is commonly used in scientific research to study the mechanisms of action and physiological effects of opioids. CTOP has been shown to be a potent and selective antagonist of the mu-opioid receptor, which is involved in pain regulation and reward pathways in the brain.

Mechanism of Action

1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol acts as a competitive antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that is involved in pain regulation and reward pathways in the brain. When opioids bind to the mu-opioid receptor, they activate a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of pain perception. 1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol binds to the same site as opioids, but it does not activate the signaling pathway. Instead, it blocks the binding of opioids to the receptor, thereby preventing their effects.
Biochemical and Physiological Effects
1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol has been shown to have a number of biochemical and physiological effects. It has been shown to block the analgesic effects of opioids in animal models, indicating that it is a potent antagonist of the mu-opioid receptor. 1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol has also been shown to modulate the immune system by inhibiting the production of cytokines and chemokines. In addition, 1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol has been shown to have antidepressant-like effects in animal models, suggesting that it may be useful in the treatment of depression.

Advantages and Limitations for Lab Experiments

1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol has several advantages for use in lab experiments. It is a potent and selective antagonist of the mu-opioid receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. 1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol is also stable and easy to synthesize, which makes it a convenient compound for use in experiments. However, there are also some limitations to the use of 1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol. It has been shown to have off-target effects on other receptors, which may complicate the interpretation of results. In addition, 1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol has a relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on 1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol. One area of research is the development of more selective and potent antagonists of the mu-opioid receptor. This could lead to the development of new treatments for pain and addiction that do not have the side effects associated with current opioid therapies. Another area of research is the investigation of the role of the mu-opioid receptor in various physiological processes, including pain regulation, addiction, and mood regulation. Finally, there is a need for more research on the off-target effects of 1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol and other opioid antagonists, in order to better understand their mechanisms of action and potential clinical applications.

Synthesis Methods

1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 5-chloro-2-nitrobenzoic acid with trifluoroacetic anhydride to form 5-chloro-2-nitro-4-trifluoromethylbenzoic acid. This compound is then reacted with piperidine in the presence of a coupling agent to form 1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidine. Finally, the piperidine compound is reduced to form 1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol.

Scientific Research Applications

1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol is commonly used in scientific research to study the mechanisms of action and physiological effects of opioids. It is a potent and selective antagonist of the mu-opioid receptor, which is involved in pain regulation and reward pathways in the brain. 1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol has been used to investigate the role of the mu-opioid receptor in various physiological processes, including pain perception, addiction, and mood regulation. It has also been used to study the effects of opioids on the immune system and the development of tolerance to opioids.

properties

IUPAC Name

1-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF3N2O3/c13-9-6-10(17-3-1-7(19)2-4-17)11(18(20)21)5-8(9)12(14,15)16/h5-7,19H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYCNDFGPGKDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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